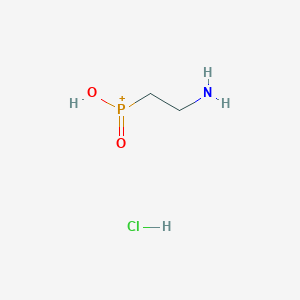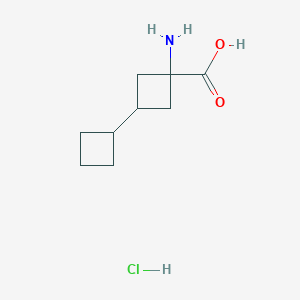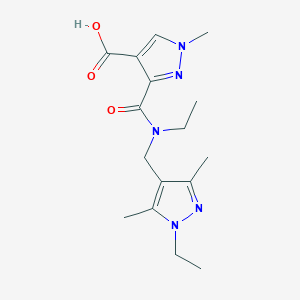
3-(Ethyl((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethyl((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
- Pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia, showing potent cytotoxicity in some cases. These compounds have also been tested in vivo against colon tumors in mice, demonstrating significant therapeutic potential (Deady et al., 2003).
Structural Diversity in Metal Coordination
- Pyrazole-based ligands have been used to construct diverse metal coordination polymers with Zn(II) and Cd(II) ions. These structures exhibit varying dimensionalities and include features such as chiral 2D networks and 3D supramolecular networks, indicating the utility of pyrazole derivatives in the design of novel materials with potential applications in catalysis, molecular recognition, and optoelectronics (Cheng et al., 2017).
Auxin Activities and Agricultural Applications
- Research into acylamides of pyrazole and thiadiazole derivatives has explored their auxin (plant growth regulator) activities. While not all synthesized compounds showed high activity, their development indicates potential applications in agriculture for growth regulation and pest management (Yue et al., 2010).
Molecular Structure Investigations
- Detailed structural, spectral, and theoretical studies on pyrazole-4-carboxylic acid derivatives have been conducted, combining experimental approaches with density functional theory (DFT) calculations. These studies provide insights into the molecular properties of pyrazole derivatives, supporting their application in the development of pharmaceuticals and materials science (Viveka et al., 2016).
Catalyst-Free Synthesis
- A catalyst-free method for synthesizing zwitterion derivatives of pyrazoles demonstrates the versatility of these compounds in organic synthesis. Such methodologies can lead to the development of environmentally benign processes in pharmaceutical and material science (Ghandi et al., 2017).
Antimicrobial and Antimycobacterial Activities
- Pyrazole derivatives have been investigated for their antimicrobial and antimycobacterial activities, showing promise as potential therapeutic agents against a variety of bacterial infections. This suggests that pyrazole-based compounds can be valuable in the search for new antibiotics (R.V.Sidhaye et al., 2011).
Eigenschaften
IUPAC Name |
3-[ethyl-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-6-20(9-12-10(3)17-21(7-2)11(12)4)15(22)14-13(16(23)24)8-19(5)18-14/h8H,6-7,9H2,1-5H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRUQMKZVIRKJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CC)C(=O)C2=NN(C=C2C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)
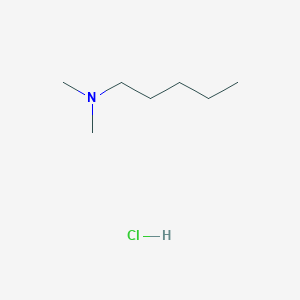
![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)

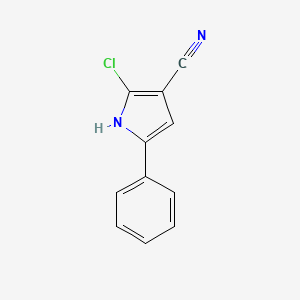
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
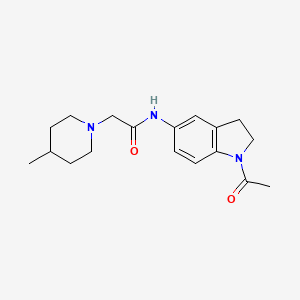
![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)

